(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-N-(3-hydroxyphenyl)hydrazinecarbothioamide
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Description
(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-N-(3-hydroxyphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C15H11BrN4O2S and its molecular weight is 391.2 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-N-(3-hydroxyphenyl)hydrazinecarbothioamide, commonly referred to as a thiosemicarbazone derivative, is of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antibacterial effects, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
Molecular Formula : C19H14BrN3O4S2
Molecular Weight : 492.4 g/mol
IUPAC Name : (NZ)-N-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-3-methyl-1,3-thiazol-2-ylidene]-4-methylbenzenesulfonamide
The compound features a brominated indole moiety and a hydrazinecarbothioamide group, which contribute to its biological activity.
Anticancer Properties
Numerous studies have investigated the anticancer potential of thiosemicarbazone derivatives, including the target compound. For instance:
- In vitro Studies : A study demonstrated that thiosemicarbazones exhibit significant cytotoxicity against various cancer cell lines. Specifically, derivatives similar to the target compound showed IC50 values in the micromolar range against human colon cancer cell lines (HCT116), indicating promising anticancer activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
L3 | HCT116 | 10.5 |
L6 | HCT116 | 8.7 |
L2 | HCT116 | 12.0 |
This data highlights the efficacy of these compounds in inhibiting cancer cell proliferation.
The mechanism of action for thiosemicarbazone derivatives often involves the following pathways:
- DNA Intercalation : Many studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes. This was confirmed by electrophoresis studies that demonstrated enhanced cleavage activity .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism, such as cathepsin L, which is crucial for tumor progression and metastasis .
Antibacterial Activity
Thiosemicarbazones have also shown antibacterial properties. For example:
- A series of thiosemicarbazone derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The target compound's structural features may enhance its interaction with bacterial enzymes or membranes, leading to increased permeability and subsequent bacterial death .
Case Studies
- Study on Anticancer Activity : In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several thiosemicarbazone derivatives and tested their anticancer efficacy in vitro against various human cancer cell lines. The results indicated that certain modifications to the hydrazinecarbothioamide structure significantly improved cytotoxicity .
- Antibacterial Testing : Another investigation focused on the antibacterial properties of thiosemicarbazones against multi-drug resistant strains. The study found that specific derivatives exhibited potent activity, suggesting potential for development into therapeutic agents against resistant bacterial infections .
Properties
Molecular Formula |
C15H11BrN4O2S |
---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
1-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(3-hydroxyphenyl)thiourea |
InChI |
InChI=1S/C15H11BrN4O2S/c16-8-4-5-12-11(6-8)13(14(22)18-12)19-20-15(23)17-9-2-1-3-10(21)7-9/h1-7,18,21-22H,(H,17,23) |
InChI Key |
VASNXSMZMUNJDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=S)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
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